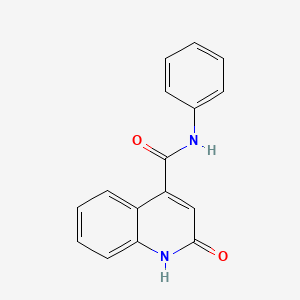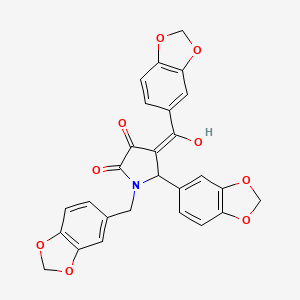![molecular formula C20H20N4O2S B11048591 (2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11048591.png)
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring, a benzylidenehydrazinylidene moiety, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the thiazine ring, followed by the introduction of the benzylidenehydrazinylidene moiety and the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, benzaldehyde, and various thiazine precursors. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions result in the formation of substituted compounds with different functional groups.
科学的研究の応用
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
Similar Compounds
(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide: shares structural similarities with other thiazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the benzylidenehydrazinylidene moiety and the carboxamide group contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C20H20N4O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
(2Z)-2-[(E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-16(10-14(13)2)22-19(26)17-11-18(25)23-20(27-17)24-21-12-15-6-4-3-5-7-15/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,23,24,25)/b21-12+ |
InChIキー |
KHYXBSCJTCPFIF-CIAFOILYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=CC=C3)/S2)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=CC=C3)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![2-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]acetamide](/img/structure/B11048512.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)

![1-hydroxy-4,4,6-trimethyl-1-(4-oxotetrahydro-2H-pyran-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048535.png)


![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)

![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)